11-Ceto Oxcarbazepina
Descripción general
Descripción
11-Keto Oxcarbazepine, also known as 10,11-Dihydro-10,11-dioxo Carbamazepine, is a derivative of Oxcarbazepine . Oxcarbazepine is a medication used in the treatment of partial seizures and is classified as an anticonvulsant drug . It is a 10-keto derivative of carbamazepine, which came to the market in 2000 . The minor structural differences between oxcarbazepine and carbamazepine have led to significant differences in the induction of metabolic pathways and the metabolism of the two medications .
Molecular Structure Analysis
The molecular structure of 11-Keto Oxcarbazepine is similar to that of Oxcarbazepine, which is a structural derivative of carbamazepine, with a ketone in place of the carbon-carbon double bond on the dibenzazepine ring at the 10 position .
Aplicaciones Científicas De Investigación
- Monitoreo: La monitorización terapéutica de fármacos optimiza la eficacia del tratamiento y minimiza los riesgos .
- Uso Clínico: Este método ayuda en la monitorización terapéutica de fármacos y la evaluación de la respuesta del paciente .
- Estándares de Calibración: Se utilizan estándares orgánicos certificados de 11-Ceto Oxcarbazepina para la calibración de instrumentos en aplicaciones de cromatografía de intercambio iónico (IC) .
Actividad Antiepiléptica
Aplicaciones de Espectrometría de Masas
Análisis Ambiental
Investigación Neurológica
Mecanismo De Acción
Target of Action
11-Keto Oxcarbazepine, a derivative of Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
The compound interacts with its targets by inhibiting the activity of voltage-gated sodium channels . This inhibition stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This action helps to reduce the abnormal electrical activity in the brain that can lead to seizures .
Biochemical Pathways
11-Keto Oxcarbazepine affects the biochemical pathways related to neuronal excitability. By inhibiting sodium channels, it reduces the influx of sodium ions into neurons, thereby preventing the initiation and transmission of action potentials . This action indirectly influences the release of excitatory neurotransmitters such as glutamate .
Pharmacokinetics
11-Keto Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its primary metabolite, MHD . This reduction is mediated by cytosolic arylketone reductases . MHD is responsible for the bulk of the compound’s anti-epileptic activity . The compound is eliminated by conjugation with glucuronic acid . The absorption of 11-Keto Oxcarbazepine is complete, and its elimination half-life in adults is approximately 8-9 hours .
Result of Action
The molecular and cellular effects of 11-Keto Oxcarbazepine’s action result in a decrease in seizure frequency. By stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses, the compound reduces the incidence of seizures in epilepsy .
Action Environment
The action, efficacy, and stability of 11-Keto Oxcarbazepine can be influenced by various environmental factors. For instance, the presence of food has no effect on the bioavailability of the compound . In patients with moderate to severe renal impairment, the elimination half-life of MHD is prolonged, necessitating a dose reduction . Furthermore, the compound has a low propensity for drug-drug interactions, making it a favorable choice for patients on multiple medications .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
11-Keto Oxcarbazepine is believed to exert its effects through interactions with various biomolecules. Like Oxcarbazepine, it is thought to interact with voltage-dependent sodium channels in the brain . This interaction helps stabilize hyperexcited neurons and suppress the propagation of excitatory impulses .
Cellular Effects
The effects of 11-Keto Oxcarbazepine on cellular processes are likely to be similar to those of Oxcarbazepine. Oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), have been shown to influence cell function by blocking voltage-dependent sodium channels . This action stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses .
Molecular Mechanism
The molecular mechanism of action of 11-Keto Oxcarbazepine is thought to involve the blockade of voltage-dependent sodium channels . This action stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses . The reduction of the keto-group of Oxcarbazepine to form 11-Keto Oxcarbazepine is mediated by cytosolic arylketone reductases .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 11-Keto Oxcarbazepine in laboratory settings are limited, it is known that Oxcarbazepine is rapidly reduced to its active metabolite, MHD, which is responsible for the pharmacological effect of the drug . This suggests that the effects of 11-Keto Oxcarbazepine may also be rapid and potentially short-lived.
Dosage Effects in Animal Models
Oxcarbazepine and its active metabolite, MHD, have shown potent antiepileptic activity in animal models, comparable to that of Carbamazepine and Phenytoin .
Metabolic Pathways
11-Keto Oxcarbazepine is formed from Oxcarbazepine through the action of cytosolic arylketone reductases . This suggests that it is involved in the same metabolic pathways as Oxcarbazepine.
Propiedades
IUPAC Name |
5,6-dioxobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8H,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBHPEHRMYFCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202042 | |
Record name | 11-Keto oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537693-29-1 | |
Record name | 11-Keto oxcarbazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537693291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Keto oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-KETO OXCARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545F679M12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.